

# Assessing the long-term immune memory induced by Picrasidine S adjuvanted vaccines

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## Compound of Interest

Compound Name: *Picrasidine S*

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## Picrasidine S Adjuvanted Vaccines: A Comparative Guide to Long-Term Immune Memory

For Researchers, Scientists, and Drug Development Professionals

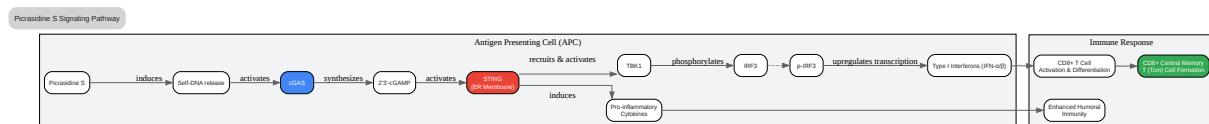
This guide provides a comprehensive comparison of the long-term immune memory induced by vaccines adjuvanted with **Picrasidine S** against other established adjuvants. Experimental data is presented to support the objective assessment of its performance.

## Introduction to Picrasidine S and Long-Term Immune Memory

**Picrasidine S** is a novel small molecule adjuvant identified through extensive chemical screening.<sup>[1]</sup> It has demonstrated potentiation of both humoral and cellular immune responses.<sup>[1][2]</sup> A key feature of a successful vaccine is the induction of long-lasting immunological memory, which enables a rapid and robust response upon subsequent exposure to a pathogen. This memory is primarily mediated by long-lived plasma cells, memory B cells, and memory T cells. Adjuvants play a critical role in shaping the magnitude and quality of this long-term immunity.

# Mechanism of Action: Picrasidine S and the cGAS-STING Pathway

**Picrasidine S** exerts its adjuvant effect through the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system that detects cytosolic DNA.<sup>[1][3]</sup> This activation leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn promote a robust adaptive immune response.<sup>[1]</sup> A notable outcome of this pathway activation is the significant increase in the population of CD8+ central memory T (Tcm) cells, which are crucial for long-term cellular immunity.<sup>[1][2]</sup>



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Caption: **Picrasidine S** activates the cGAS-STING pathway, leading to enhanced T cell and humoral immunity.

## Comparative Performance Data

The following tables summarize the performance of **Picrasidine S** in comparison to Alum, a widely used adjuvant. The data is extracted from preclinical studies.

Table 1: Antigen-Specific Antibody Titers

| Adjuvant      | Antigen | IgG Titer (Day 14 post-immunization) | IgG1 Titer (Day 14 post-immunization) | IgG2b Titer (Day 14 post-immunization) |
|---------------|---------|--------------------------------------|---------------------------------------|--|
| Picrasidine S | NP-KLH  | ~1.2 x 10^6                          | ~8 x 10^5                             | ~4 x 10^5                              |
| Alum          | NP-KLH  | ~2 x 10^5                            | ~1.5 x 10^5                           | ~5 x 10^4                              |
| None          | NP-KLH  | < 1 x 10^4                           | < 1 x 10^4                            | < 1 x 10^4                             |

Data presented as endpoint titers. Source: Adapted from Ding et al., Advanced Science, 2024. [1]

Table 2: T Cell Response in Draining Lymph Nodes (Day 7 post-immunization)

| Adjuvant      | Antigen | % CD8+ of CD3+ T cells | % CD4+ of CD3+ T cells | % Central Memory (CD44+CD62L+) of CD8+ T cells |
|---------------|---------|------------------------|------------------------|--|
| Picrasidine S | OVA     | ~35%                   | ~60%                   | ~15%   |
| Alum          | OVA     | ~20%                   | ~70%                   | ~5%  |
| None          | OVA     | ~15%                   | ~75%                   | ~2%  |

Source: Adapted from Ding et al., Advanced Science, 2024. [1]

## Comparison with Other Adjuvants: MF59 and AS01

While direct comparative studies with **Picrasidine S** are not yet available, MF59 and AS01 are modern adjuvants known for their ability to induce robust and long-lasting immune responses.

- MF59: A squalene-based oil-in-water emulsion that induces a localized inflammatory response, leading to the recruitment of immune cells and enhanced antigen uptake. [4] It has been shown to induce persistent antibody responses and memory T and B cells. [4]

- AS01: A liposome-based adjuvant system containing MPL (a TLR4 agonist) and QS-21 (a saponin). AS01 stimulates a strong Th1-biased immune response, which is crucial for cellular immunity, and has been shown to induce high and sustained antibody and CD4+ T cell responses.[5][6]

## Experimental Protocols

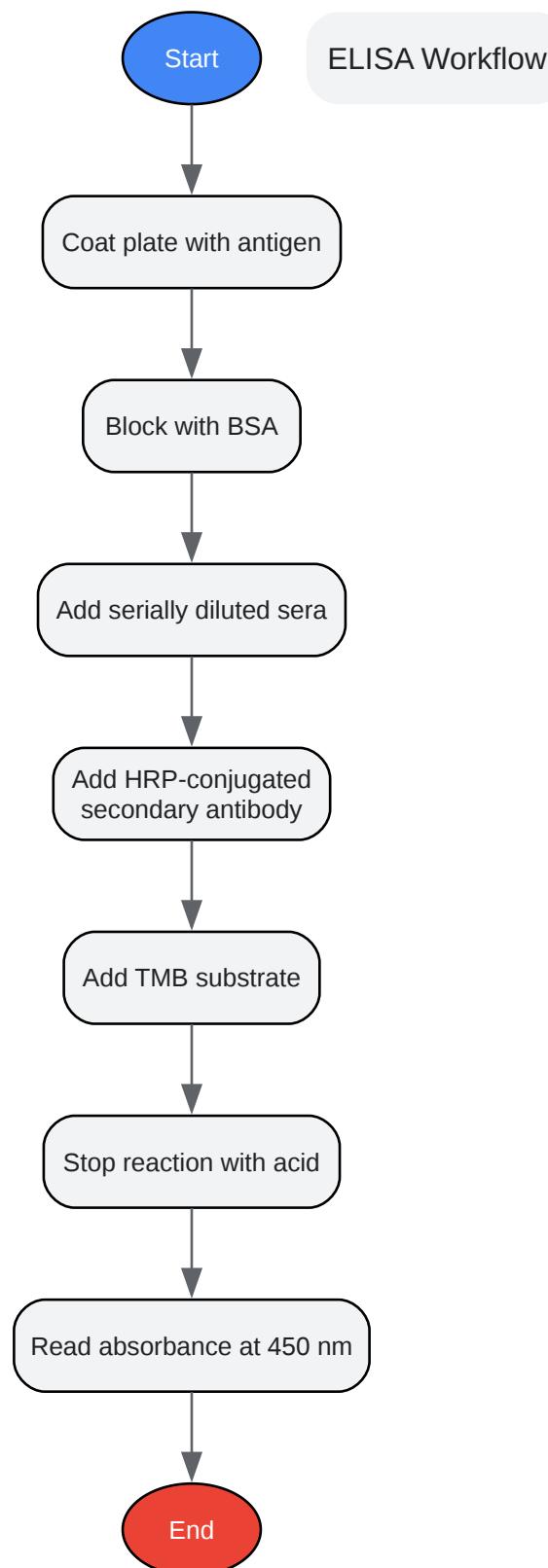
Detailed methodologies for the key experiments cited are provided below.

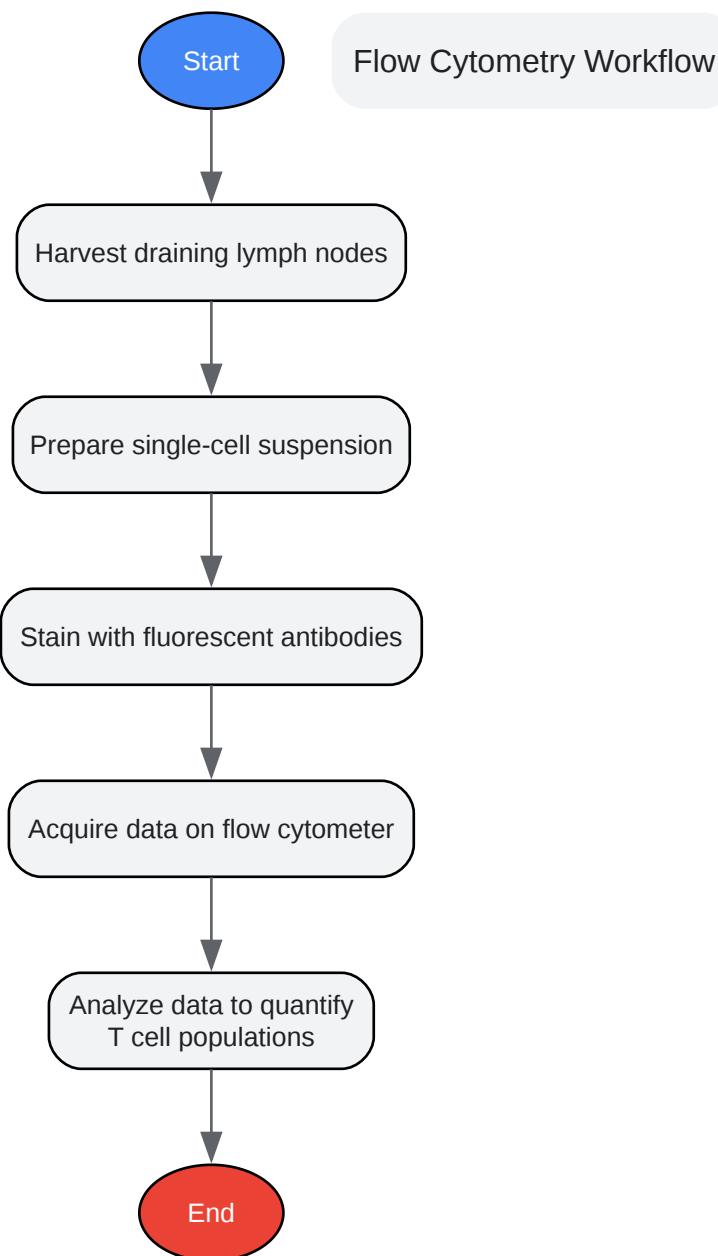
### Immunization of Mice

C57BL/6 mice (6-8 weeks old) were immunized subcutaneously with 50 µg of antigen (NP-KLH or OVA) either alone or emulsified with 100 µg of **Picrasidine S** or 25 µL of Alum.[1]

### Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titers

- 96-well plates were coated with NP-BSA (10 µg/mL) overnight at 4°C.
- Plates were washed and blocked with 1% BSA in PBS.
- Serially diluted sera from immunized mice were added and incubated for 1 hour at 37°C.
- Plates were washed, and HRP-conjugated anti-mouse IgG, IgG1, or IgG2b antibodies were added and incubated for 1 hour at 37°C.
- After washing, TMB substrate was added, and the reaction was stopped with 2M H<sub>2</sub>SO<sub>4</sub>.
- Absorbance was measured at 450 nm. The endpoint titer was defined as the highest dilution with an absorbance value greater than twice that of the pre-immune serum.[1]





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